Morphine-6-glucuronide
Beschreibung
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-5-13(31-22-17(28)15(26)16(27)19(33-22)21(29)30)20(23)32-18-12(25)4-2-9(14(18)23)8-11(10)24/h2-5,10-11,13,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30)/t10-,11+,13-,15-,16-,17+,19-,20-,22+,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJCUHZOSOYIEC-GAROZEBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174158 | |
| Record name | Morphine 6-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Morphine-6-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20290-10-2 | |
| Record name | Morphine 6-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20290-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morphine glucuronide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020290102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morphine glucuronide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06409 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Morphine 6-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glucopyranosiduronic acid, 7,8-didehydro-4,5-alpha-epoxy-3-hydroxy-17-methylmorphinan-6-alpha-yl-, beta-D- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MORPHINE-6-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64Y9KYM60R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Morphine-6-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vorbereitungsmethoden
Traditional Koenigs-Knorr Method
The Koenigs-Knorr reaction involves coupling morphine with a glucuronyl donor, typically a halogenated sugar derivative like tetra-O-acetyl-α-D-glucopyranuronosyl bromide. Key steps include:
-
Activation : The glucuronyl donor is activated using silver oxide or other heavy metal catalysts.
-
Glycosidation : Morphine’s 6-hydroxyl group attacks the anomeric carbon of the activated donor.
-
Deprotection : Acetyl groups are removed via alkaline hydrolysis to yield M6G.
Limitations :
Acid-Catalyzed Conjugation (WO1993003051A1)
This method avoids heavy metals by using glucuronate esters and acid catalysis. The process involves:
-
Preparation of Glucuronate Esters :
D-glucurono-6,3-lactone is esterified with acyl groups (e.g., acetyl, pivaloyl) to form tetra-O-acyl-β-D-glucopyranuronates. -
Coupling with Morphine :
The glucuronate ester reacts with morphine under acidic conditions (e.g., trimethylsilyl triflate or BF₃·Et₂O as catalyst). Protective groups on morphine’s 3-hydroxyl group prevent undesired 3-O-glucuronidation. -
Deprotection :
Alkaline hydrolysis (e.g., NaOH) removes acyl groups, yielding M6G. Enzymatic deprotection using β-glucuronidase is also feasible.
Advantages :
Example Reaction :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Esterification | Acetic anhydride, pyridine | 85% |
| Coupling | BF₃·Et₂O, CH₂Cl₂, 0°C | 52% |
| Deprotection | 1M NaOH, MeOH/H₂O | 90% |
Orthoester Method (WO1999064430A2)
This approach utilizes glucuronate orthoesters to enhance regioselectivity and yield:
-
Orthoester Synthesis :
Glucuronic acid is converted to a per-O-pivaloyl orthoester (e.g., methyl 2,3,4-tri-O-pivaloyl-β-D-glucopyranuronate) using trimethylacetyl chloride. -
Coupling with Morphine :
The orthoester reacts with morphine in the presence of lutidinium perchlorate (Lewis acid catalyst) at 60°C, selectively forming the 6-O-glucuronide. -
Hydrolysis :
Sulfuric acid (pH 4) removes pivaloyl groups, followed by crystallization from methanol/water to isolate M6G.
Optimization Insights :
-
Catalyst addition timing is critical; staggered addition of lutidinium perchlorate prevents salt precipitation and improves yield to 63–81%.
-
Yield Comparison :
Step Yield Orthoester formation 63–81% Coupling 26–52% Final hydrolysis 70–85%
Comparative Analysis of Synthesis Routes
| Parameter | Koenigs-Knorr | Acid-Catalyzed | Orthoester |
|---|---|---|---|
| Yield | 20–30% | 40–50% | 50–60% |
| Catalyst Toxicity | High (Ag⁺, Ba²⁺) | Low (BF₃, TMSOTf) | Moderate (Lewis acids) |
| Purification Complexity | High | Moderate | Moderate |
| Scalability | Limited | Industrial | Industrial |
TMSOTf = trimethylsilyl triflate
Industrial-Scale Challenges and Solutions
-
Regioselectivity : Acidic conditions in the orthoester method favor 6-O-glucuronidation due to morphine’s 6-hydroxyl group being more nucleophilic under controlled pH.
-
Byproduct Management : Di-O-pivaloylated morphine, a common byproduct, is removed via methanol washing due to its solubility differences from M6G.
-
Environmental Impact : Modern methods reduce waste by replacing halogenated solvents with dichloromethane or ethanol/water mixtures .
Analyse Chemischer Reaktionen
Reaktionstypen: Morphin-6-glucuronid unterliegt hauptsächlich der Glucuronidierung, einer metabolischen Reaktion der Phase II . Diese Reaktion beinhaltet die Addition von Glucuronsäure an Morphin, was zur Bildung von Morphin-6-glucuronid führt .
Häufige Reagenzien und Bedingungen: Die Glucuronidierungsreaktion erfordert das Vorhandensein von UDP-Glucuronsäure und des Enzyms UGT2B7 . Die Reaktion findet typischerweise unter physiologischen Bedingungen statt, wobei der optimale pH-Wert und die Temperatur beibehalten werden, um die Enzymaktivität zu gewährleisten .
Hauptprodukte, die gebildet werden: Das Hauptprodukt der Glucuronidierungsreaktion ist Morphin-6-glucuronid . Andere Nebenmetabolite können Morphin-3-glucuronid umfassen, das ein inaktiver Metabolit ist .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Analgesic Potency
Morphine-6-glucuronide exhibits a higher affinity for mu-opioid receptors compared to morphine itself, resulting in enhanced analgesic effects. Studies have shown that M6G can be significantly more potent than morphine in various models. For instance, it has been reported that M6G is approximately 680 times more potent than morphine when administered intrathecally and 45 times more potent via intravenous routes . This increased potency makes M6G a valuable option in pain management, particularly for patients who may not respond adequately to traditional morphine therapy.
Central Nervous System Effects
Despite its lower permeability across the blood-brain barrier (BBB), M6G can still exert substantial central analgesic effects. Research indicates that while M6G has a BBB permeability that is 32 times lower than that of morphine, its analgesic efficacy remains pronounced due to its potent receptor activity . This characteristic is particularly useful in managing severe pain conditions where high doses of morphine may lead to adverse effects.
Clinical Applications
Pain Management
M6G is utilized in various clinical scenarios, especially in managing chronic pain and cancer-related pain. Its ability to provide effective analgesia with potentially reduced side effects makes it an attractive alternative to morphine. Clinical studies have demonstrated that M6G can be administered safely in patients with renal impairment, as it does not accumulate to the same extent as morphine .
Opioid Rotation
In cases of opioid tolerance, where patients develop reduced responsiveness to morphine, switching to M6G can be beneficial. Research has shown that M6G can help manage pain effectively in patients who have developed tolerance to other opioids, providing a new avenue for treatment without the need for escalating doses of morphine .
Safety and Side Effects
Respiratory Depression
One of the critical concerns with opioid use is respiratory depression. Studies indicate that M6G can induce respiratory depression; however, the onset and duration differ from those observed with morphine. Specifically, naloxone reversal of M6G-induced respiratory depression occurs more slowly compared to morphine . This difference necessitates careful monitoring when administering M6G in clinical settings.
Renal Function Considerations
M6G's pharmacokinetics are influenced by renal function. In patients with renal impairment, the accumulation of M6G can occur, necessitating dose adjustments and careful monitoring . This aspect is crucial for clinicians when considering M6G for pain management in populations with compromised kidney function.
Case Studies
| Study Reference | Population/Condition | Findings |
|---|---|---|
| Paul et al., 1989 | Rats | M6G was found to be 200 times more active than morphine when administered directly into cerebral ventricles. |
| Osborne et al., 1995 | Cancer patients | Demonstrated effective pain relief with intravenous administration of M6G without significant adverse effects. |
| Shimomura et al., 1971 | Human subjects | Reported that M6G was 45 times more potent than morphine via intravenous administration in acute pain settings. |
Wirkmechanismus
Morphine 6-glucuronide exerts its effects primarily by binding to the mu-opioid receptor, with a higher affinity than morphine . It also has a slightly higher affinity for the delta-opioid receptor and a lower affinity for the kappa-opioid receptor compared to morphine . The binding of morphine 6-glucuronide to these receptors results in analgesic effects and modulation of pain perception .
Vergleich Mit ähnlichen Verbindungen
Key Pharmacological Properties
- Potency : M6G is 2–4× more potent than morphine after systemic administration and up to 650× more potent after intrathecal injection due to enhanced receptor binding at spinal sites .
- Half-life : ~2–4 hours in healthy adults, but prolonged in renal impairment due to renal excretion .
- Blood-Brain Barrier Penetration : Lower than morphine but sufficient to exert central analgesic effects, particularly with chronic dosing .
Comparison with Similar Compounds
Morphine vs. Morphine-6-Glucuronide
Research Findings :
- Plasma M6G concentrations correlate strongly with analgesia (r = 0.611, p < 0.02) in patients with normal renal function .
- Chronic administration leads to M6G accumulation, contributing to >50% of morphine’s analgesic effect .
Morphine-3-Glucuronide (M3G) vs. M6G
Research Findings :
Other Glucuronide Metabolites: Codeine-6-Glucuronide
- Analgesic Potency : Codeine-6-glucuronide has activity comparable to codeine but is less potent than M6G .
- Metabolic Stability : Unlike M6G, codeine-6-glucuronide is minimally converted to this compound in vivo .
Clinical and Pharmacokinetic Considerations
- Renal Impairment : M6G accumulates in renal failure, necessitating dose adjustments to avoid toxicity .
- Pediatric Patients : M6G’s pharmacokinetics in children mirror adults, with CSF concentrations proportional to plasma levels .
- Drug Design : M6G’s favorable side-effect profile has spurred interest in developing M6G as a standalone analgesic .
Data Tables
Table 1: Key Pharmacokinetic Parameters in Terminally Ill Patients
| Parameter | Morphine | M3G | M6G |
|---|---|---|---|
| Clearance (L/h) | 54.3 | 4.2 | 3.8 |
| Volume of Distribution | 220 | 12.5 | 10.8 |
| t₁/₂ (h) | 2.5 | 8.7 | 7.9 |
Table 2: Receptor Binding and Efficacy
| Compound | MOR Binding (Ki, nM) | Spinal Cord Potency (ED₅₀, mg) |
|---|---|---|
| Morphine | 11.8 | 1.0 |
| M6G | 42.5 | 0.0015 |
Biologische Aktivität
Morphine-6-glucuronide (M6G) is a significant metabolite of morphine, primarily formed through the action of UDP-glucuronosyltransferase enzymes in the liver. This compound has garnered considerable attention due to its potent analgesic properties and its role in the pharmacodynamics of morphine therapy. This article delves into the biological activity of M6G, emphasizing its pharmacokinetics, receptor interactions, clinical implications, and case studies.
Pharmacokinetics of this compound
M6G exhibits distinct pharmacokinetic characteristics compared to its parent compound, morphine. The following table summarizes key pharmacokinetic parameters:
M6G has a longer elimination half-life than morphine, which can lead to accumulation in patients with renal impairment. This accumulation is critical as it may enhance the risk of opioid toxicity, particularly in individuals with compromised kidney function .
M6G acts primarily as a µ-opioid receptor agonist , exhibiting a higher affinity for these receptors than morphine itself. Studies suggest that approximately 85% of morphine's analgesic effect may be attributed to M6G . The binding affinity and efficacy of M6G at the µ-receptors indicate that it is a potent analgesic agent.
Analgesic Efficacy
Clinical studies have demonstrated that M6G provides effective analgesia across various patient populations, including those with chronic pain and cancer-related discomfort. In one study involving 20 cancer patients, M6G was administered at varying doses (0.5 to 4 mg/70 kg), resulting in significant pain relief without notable side effects such as sedation or nausea .
Case Study: Analgesic Activity Assessment
In a randomized controlled trial with chronic pain patients:
- Patient Groups : Patients were categorized based on their M6G:morphine ratio.
- Findings : Higher ratios correlated with improved pain relief (r = 0.611, p < 0.02) .
- : M6G significantly contributes to the analgesic effects of morphine in patients with normal renal function.
Clinical Implications and Side Effects
While M6G is generally well-tolerated, its accumulation in renal failure can lead to severe side effects due to prolonged opioid effects. A notable case involved a patient who experienced delayed unconsciousness post-surgery due to elevated M6G levels despite low morphine concentrations . This highlights the importance of monitoring renal function when administering morphine and its metabolites.
Research Findings
Recent studies have further elucidated the biological activity of M6G:
- Delayed Onset of Action : Research indicates that the onset of opioid effects from M6G can be delayed compared to plasma concentration peaks, suggesting a slow transit to central nervous system sites .
- Comparative Potency : In animal models, M6G has shown greater potency than morphine under specific conditions, particularly when administered centrally .
Q & A
Q. What is the primary mechanism by which M6G contributes to morphine's analgesic effect?
M6G exerts its analgesic effects via µ-opioid receptor agonism, with higher receptor efficacy compared to morphine despite lower binding affinity . Methodologically, receptor binding assays (e.g., competitive displacement studies using radiolabeled ligands) and in vivo pain models (e.g., tail-flick tests) are used to quantify potency. Pharmacokinetic-pharmacodynamic (PK/PD) modeling further integrates plasma and cerebrospinal fluid (CSF) concentration data to estimate M6G's contribution to analgesia, accounting for blood-brain barrier (BBB) permeability and renal clearance .
Q. How do the pharmacokinetic profiles of M6G and morphine differ in healthy vs. renally impaired patients?
M6G accumulates in renal impairment due to reduced glomerular filtration, shifting morphine from a primary analgesic to a prodrug role. Key methods include non-compartmental pharmacokinetic analysis (e.g., AUC comparisons) and population PK modeling to assess clearance variability. Studies report that M6G accounts for >90% of analgesia in renally impaired patients, necessitating dose adjustments .
Q. What analytical methods are validated for quantifying M6G in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope internal standards is the gold standard. For example, validated assays use ammonium hydrogen carbonate buffers to optimize ionization and achieve quantitation ranges of 2.5–500 ng/mL for M6G . Pre-analytical stability studies (e.g., storage at -20°C to prevent metabolite hydrolysis) are critical for reliable measurements .
Advanced Research Questions
Q. How can physiologically based pharmacokinetic (PBPK) models predict M6G's brain penetration and receptor occupancy?
PBPK models integrate passive BBB permeability, active transport (e.g., P-glycoprotein efflux), and receptor binding kinetics. Parameters are derived from in vitro assays (e.g., transwell permeability studies) and scaled using in vivo perfusion data. For instance, Simcyp® simulations incorporate unbound brain fractions (e.g., 0.1 for morphine vs. 0.05 for M6G) and µ-receptor dissociation constants (KM = 11.8 nM for morphine vs. KM6G = 42.5 nM for M6G) to predict CSF-to-plasma ratios and receptor occupancy .
Q. Does morphine-3-glucuronide (M3G) antagonize M6G's effects, and how can this interaction be modeled experimentally?
M3G lacks analgesic activity but may antagonize respiratory depression and analgesia via κ-opioid receptor interactions. Experimental designs include co-administration studies in animal models (e.g., respiratory rate monitoring in rodents) and competitive binding assays. PK/PD models with sigmoidal Emax equations quantify antagonism by comparing dose-response curves of M6G alone vs. M6G + M3G .
Q. What methodological challenges arise in studying M6G's stability in postmortem samples?
Postmortem hydrolysis of glucuronides artificially elevates free morphine levels. Stability studies require controlled storage (-20°C) and validated extraction protocols (e.g., solid-phase extraction with enzymatic inhibition). Degradation kinetics (pseudo first-order for M6G, second-order for M3G photodegradation) must be modeled to correct for pre-analytical artifacts .
Q. How do genetic polymorphisms in UGT enzymes affect M6G synthesis and interindividual variability?
UGT2B7 is the primary isoform glucuronidating morphine to M6G. Genotyping (e.g., TaqMan assays for UGT2B7*2 variants) coupled with metabolite ratio analysis (M6G/morphine in plasma) identifies slow vs. extensive metabolizers. Population PK studies stratify subjects by genotype to quantify variability in metabolic clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
